molecular formula C11H14N2 B13272521 4-[(Butan-2-yl)amino]benzonitrile

4-[(Butan-2-yl)amino]benzonitrile

Cat. No.: B13272521
M. Wt: 174.24 g/mol
InChI Key: CRFGUGGRDSWGII-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)amino]benzonitrile is an organic compound with a molecular formula of C11H14N2 It is a derivative of benzonitrile, where the amino group is substituted with a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-aminobenzonitrile with butan-2-ylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-[(Butan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A precursor to 4-[(Butan-2-yl)amino]benzonitrile, it has similar structural properties but lacks the butan-2-yl group.

    Benzonitrile: The parent compound, which serves as a starting material for various derivatives.

    4-Cyanoaniline: Another related compound with a cyano group and an amino group on the benzene ring.

Uniqueness

This compound is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(butan-2-ylamino)benzonitrile

InChI

InChI=1S/C11H14N2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9,13H,3H2,1-2H3

InChI Key

CRFGUGGRDSWGII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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